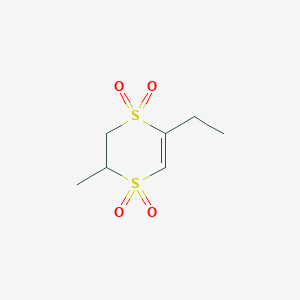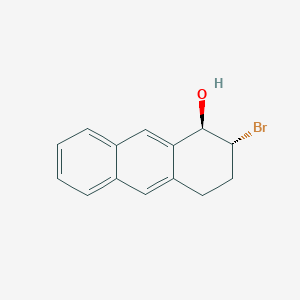![molecular formula C14H14O B14613543 1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene CAS No. 59502-25-9](/img/structure/B14613543.png)
1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene is an organic compound characterized by the presence of a naphthalene ring substituted with a 2-methylprop-2-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene typically involves the reaction of naphthol with 2-methylprop-2-en-1-yl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced naphthalene derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- 2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
- 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
- [(2-Methylprop-2-en-1-yl)oxy]benzene
Comparison: 1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to similar compounds with benzene or benzoic acid structures. The naphthalene ring provides additional sites for substitution and can influence the compound’s reactivity and biological activity.
Properties
CAS No. |
59502-25-9 |
|---|---|
Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-(2-methylprop-2-enoxy)naphthalene |
InChI |
InChI=1S/C14H14O/c1-11(2)10-15-14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,1,10H2,2H3 |
InChI Key |
JQMZVDCDMNTRGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


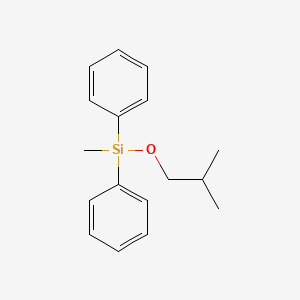
![1,4-Dihydrobenzo[e][1,2,4]triazepin-5-one](/img/structure/B14613466.png)
![N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide](/img/structure/B14613467.png)

![Pyridine, 2-[[(2-bromo-5-methoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14613478.png)
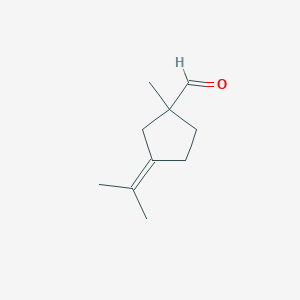

![1-[Ethyl(phenyl)carbamoyl]pyridin-1-ium chloride](/img/structure/B14613496.png)

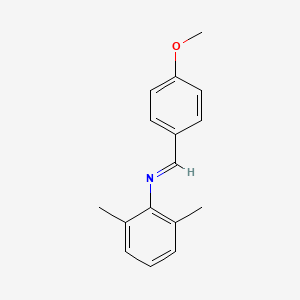
![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14613520.png)
